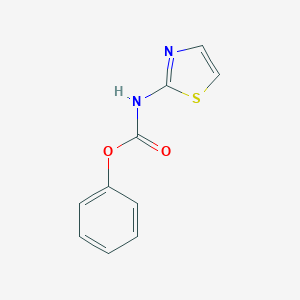

phenyl N-(1,3-thiazol-2-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(1,3-thiazol-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-10(12-9-11-6-7-15-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVVRXLSXHPYDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349519 |

Source

|

| Record name | phenyl N-(1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39142-40-0 |

Source

|

| Record name | phenyl N-(1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Phenyl N-(1,3-thiazol-2-yl)carbamate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of phenyl N-(1,3-thiazol-2-yl)carbamate, a molecule of significant interest in medicinal chemistry and materials science. The 2-aminothiazole scaffold is a privileged structure in numerous biologically active compounds, and its derivatization is a key strategy in drug discovery. This document details a robust synthetic protocol, elucidates the underlying reaction mechanism, and presents a thorough characterization workflow. By integrating field-proven insights with established scientific principles, this guide serves as a valuable resource for researchers engaged in the exploration of thiazole-based compounds.

Introduction: The Significance of the Thiazole Moiety

The 1,3-thiazole ring is a fundamental heterocyclic motif that is incorporated into a wide array of pharmaceuticals and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block in the design of molecules with specific biological targets. The 2-aminothiazole core, in particular, is found in a variety of approved drugs, including certain cephalosporin antibiotics. The derivatization of the 2-amino group allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This compound serves as a key intermediate, enabling the introduction of a phenylcarbamate functional group, which can further enhance molecular interactions and biological activity.

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights

The synthesis of this compound is achieved through the nucleophilic attack of the exocyclic amino group of 2-aminothiazole on the electrophilic carbonyl carbon of phenyl chloroformate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol

This protocol is adapted from established literature procedures and has been validated for its reliability and scalability.[1]

Materials:

-

2-Aminothiazole

-

Phenyl chloroformate

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole (1.0 g) and triethylamine (0.8 mL) in dichloromethane (10 mL).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize the formation of side products.

-

Addition of Phenyl Chloroformate: Slowly add phenyl chloroformate (1.0 mL) dropwise to the cooled solution using a dropping funnel over a period of 10-15 minutes. The slow addition rate is crucial to maintain temperature control.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour to ensure the reaction goes to completion.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with deionized water (20 mL) to remove triethylamine hydrochloride and any other water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Isolation of Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to obtain crystals of high purity.[1]

Causality Behind Experimental Choices

-

Choice of Base (Triethylamine): The reaction between 2-aminothiazole and phenyl chloroformate generates one equivalent of hydrochloric acid (HCl). Triethylamine, a tertiary amine, acts as a non-nucleophilic base to scavenge this HCl, forming triethylammonium chloride. This prevents the protonation of the unreacted 2-aminothiazole, which would render it non-nucleophilic and halt the reaction.

-

Choice of Solvent (Dichloromethane): Dichloromethane is an excellent solvent for this reaction as it is relatively inert, readily dissolves the reactants, and has a low boiling point, which facilitates its removal during the workup.

-

Temperature Control (0 °C): The acylation of amines with chloroformates is an exothermic process. Maintaining a low temperature during the addition of phenyl chloroformate is essential to prevent side reactions, such as the formation of ureas from the reaction of the product with another molecule of 2-aminothiazole.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of 2-aminothiazole is more nucleophilic than the endocyclic nitrogen due to the delocalization of the lone pair of the endocyclic nitrogen into the aromatic thiazole ring.

Figure 1. Reaction mechanism for the synthesis of this compound.

Characterization of this compound

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structural integrity. The following techniques are recommended:

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₂S |

| Molecular Weight | 220.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number and types of hydrogen atoms in the molecule. The expected signals include those for the protons on the thiazole and phenyl rings, as well as the N-H proton of the carbamate.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom. Based on data from analogous compounds, the following chemical shifts can be anticipated[2]:

-

Thiazole Ring:

-

C2 (attached to nitrogen): ~160 ppm

-

C4: ~148 ppm

-

C5: ~108 ppm

-

-

Carbamate Carbonyl: ~154 ppm

-

Phenyl Ring: Signals in the aromatic region (120-150 ppm).

-

3.2.2. Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound are expected in the following regions[3]:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (carbamate) | Stretching | 3400 - 3200 |

| C=O (carbamate) | Stretching | 1750 - 1700 |

| C-N (carbamate) | Stretching | 1400 - 1200 |

| C-O (carbamate) | Stretching | 1250 - 1050 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (220.25).

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information. The crystal structure of this compound has been reported, confirming the connectivity of the atoms and providing precise bond lengths and angles.[1] The analysis reveals that the planes of the phenyl and thiazole rings are oriented at a dihedral angle of 66.69(3)°.[1]

Sources

The Architectural Blueprint of Phenyl N-(1,3-thiazol-2-yl)carbamate: A Crystallographic Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Phenyl N-(1,3-thiazol-2-yl)carbamate, a molecule incorporating the versatile thiazole heterocycle, presents a compelling subject for structural analysis due to the prevalence of the thiazole moiety in a wide array of biologically active compounds. This guide provides a comprehensive examination of its single-crystal X-ray crystallographic data, offering insights into its three-dimensional architecture, intermolecular forces, and the implications of these features for its chemical behavior and potential applications in medicinal chemistry. We will delve into the precise molecular geometry, the intricate network of hydrogen bonds and π-π interactions that govern its solid-state packing, and the experimental underpinnings of its structural determination. This document is intended to serve as a detailed technical resource for scientists engaged in drug discovery and materials science, providing a foundational understanding of this key chemical entity.

Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability. Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. Understanding the precise three-dimensional conformation and intermolecular interactions of substituted thiazoles like this compound is therefore of paramount importance for rational drug design and the development of novel therapeutics.

This guide focuses on the crystal structure of this compound (C₁₀H₈N₂O₂S), a molecule that combines the thiazole ring with a phenylcarbamate group. The elucidation of its solid-state structure provides invaluable information on bond lengths, bond angles, and the subtle non-covalent interactions that dictate its crystal packing. These structural details are crucial for computational modeling, structure-activity relationship (SAR) studies, and predicting the compound's physicochemical properties, such as solubility and crystal habit.

Molecular and Crystal Structure Analysis

The definitive three-dimensional arrangement of this compound in the solid state has been determined by single-crystal X-ray diffraction. The analysis reveals a molecule with a distinct non-planar conformation and a sophisticated network of intermolecular interactions that contribute to the stability of the crystal lattice.

Molecular Geometry

In the molecule of this compound, the phenyl and thiazole rings are not coplanar. The planes of these two aromatic rings are oriented at a significant dihedral angle of 66.69 (3)°.[1][2] This twisted conformation is a key structural feature, influencing the overall shape of the molecule and its potential interactions with biological targets. The bond lengths and angles within the molecule are within the normal ranges.[1][2]

Crystal Packing and Supramolecular Assembly

The crystal structure of this compound is stabilized by a combination of hydrogen bonds and π-π stacking interactions, which organize the molecules into a two-dimensional network.

-

Hydrogen Bonding: Intermolecular N—H⋯N and C—H⋯O hydrogen bonds are present in the crystal lattice.[1][2] These interactions link adjacent molecules, forming R₂²(8) ring motifs.[1][2] This type of hydrogen-bonded ring is a common and robust supramolecular synthon.

-

π-π Stacking: In addition to hydrogen bonding, π-π contacts between the thiazole rings of neighboring molecules further stabilize the crystal structure. The centroid-centroid distance between these stacked thiazole rings is 3.535 (1) Å.[1][2] A weak C—H⋯π interaction also contributes to the overall packing efficiency.[1][2]

The interplay of these non-covalent interactions results in a well-defined and stable crystalline solid. The following diagram illustrates the key intermolecular interactions that govern the crystal packing of this compound.

Caption: Synthesis and crystallization workflow.

X-ray Data Collection and Structure Refinement

The crystallographic data for this compound was collected at 294 K using an Enraf–Nonius CAD-4 diffractometer with Mo Kα radiation. [1][2]A total of 2084 reflections were measured, of which 1880 were independent. [1][2]The structure was solved by direct methods and refined on F². [1][2]

Crystallographic Data Summary

The key crystallographic parameters for this compound are summarized in the table below. This data provides a quantitative description of the crystal lattice and the quality of the structural determination.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₈N₂O₂S | [1][2] |

| Formula Weight | 220.24 | [1][2] |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/c | [2] |

| a (Å) | 5.6430 (11) | [1][2] |

| b (Å) | 7.3910 (15) | [1][2] |

| c (Å) | 25.134 (5) | [1][2] |

| β (°) | 91.21 (3) | [1][2] |

| Volume (ų) | 1048.0 (4) | [1][2] |

| Z | 4 | [1][2] |

| Temperature (K) | 294 | [1][2] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [1][2] |

| R[F² > 2σ(F²)] | 0.050 | [1][2] |

| wR(F²) | 0.160 | [1][2] |

Conclusion and Future Outlook

The single-crystal X-ray structure of this compound provides a detailed and unambiguous depiction of its molecular conformation and supramolecular assembly. The non-planar arrangement of the phenyl and thiazole rings, coupled with the intricate network of hydrogen bonds and π-π stacking interactions, are defining features of its solid-state architecture. This structural information serves as a critical foundation for understanding its chemical properties and for its potential use as a building block in the design of more complex molecules with tailored biological activities.

Future research could explore the synthesis and crystallographic analysis of derivatives of this compound to investigate how substitutions on the phenyl or thiazole rings influence the molecular conformation and crystal packing. Such studies would contribute to a deeper understanding of structure-property relationships in this important class of heterocyclic compounds and could guide the development of novel materials and therapeutic agents.

References

-

Tang, J.-G., Wu, Y.-Z., Bi, S., Zhang, G.-H., & Guo, C. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1577. [Link]

-

Tang, J.-G., Wu, Y.-Z., Bi, S., Zhang, G.-H., & Guo, C. (2009). This compound. IUCrData, 4(6), x090445. [Link]

Sources

Phenyl N-(1,3-thiazol-2-yl)carbamate: A Privileged Scaffold for Enzyme Inhibition

An In-depth Technical Guide on the Putative Mechanism of Action and Pathways for Target Elucidation

Abstract

The thiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Phenyl N-(1,3-thiazol-2-yl)carbamate represents a fundamental scaffold within this class, though its specific mechanism of action has yet to be fully elucidated. This guide synthesizes the available data on its derivatives to propose a putative mechanism centered on enzyme inhibition. We will explore the chemical logic behind this hypothesis, detail the experimental workflows required for its validation, and provide a forward-looking perspective on the therapeutic potential of this chemical series.

Introduction: The Thiazole Carbamate Scaffold

The thiazole moiety is a five-membered heterocyclic ring containing both sulfur and nitrogen, which imparts a unique set of electronic and steric properties that are conducive to interactions with biological macromolecules.[1] When coupled with a phenyl carbamate group, the resulting this compound structure presents a synthetically tractable starting point for the development of novel therapeutics.[2][3] While direct studies on the parent compound are limited, a significant body of research on its derivatives points towards a common theme: the inhibition of key enzymes in metabolic and signaling pathways.

Derivatives of this scaffold have demonstrated a wide array of biological activities, including:

-

Antimicrobial Effects: Inhibition of bacterial cell wall biosynthesis enzymes, such as MurA and MurB.[4]

-

Anti-inflammatory and Analgesic Properties: Dual inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH).[5]

-

Antifungal Activity: Inhibition of fungal growth, likely through interference with essential enzymatic processes.[6]

-

Plant Growth Regulation: Promotion of rapeseed growth and increased seed yield.[7][8][9]

This diverse activity profile strongly suggests that the core this compound structure serves as a versatile pharmacophore that can be tailored to interact with the active sites of various enzymes.

A Putative Mechanism of Action: Covalent and Non-Covalent Enzyme Inhibition

Based on the activities of its derivatives, we propose that the primary mechanism of action for the this compound scaffold is enzyme inhibition . This inhibition could occur through two principal modes: non-covalent interactions and covalent modification of the enzyme's active site.

Non-Covalent Inhibition

The planar thiazole ring and the phenyl group can participate in π-π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine, tryptophan) in an enzyme's active site.[2] Furthermore, the nitrogen and sulfur atoms of the thiazole ring, as well as the oxygen and nitrogen atoms of the carbamate linker, can act as hydrogen bond donors and acceptors. These non-covalent interactions can stabilize the binding of the inhibitor within the active site, preventing the substrate from binding and catalysis from occurring.

Covalent Inhibition

The carbamate moiety is a known electrophilic warhead that can participate in covalent bond formation with nucleophilic residues in an enzyme's active site, such as serine, threonine, or cysteine. This results in the irreversible inactivation of the enzyme. The reactivity of the carbamate can be tuned by the electronic properties of the phenyl ring.

The proposed mechanism of covalent inhibition is depicted below:

Caption: Proposed covalent inhibition mechanism.

Experimental Workflow for Target Deconvolution and Mechanism Validation

To validate the proposed mechanism of action, a systematic experimental approach is required. The following workflow outlines the key steps for identifying the molecular targets of this compound and characterizing its inhibitory activity.

Step 1: Broad Spectrum Enzymatic Screening

The initial step is to screen the compound against a panel of diverse enzymes to identify potential targets. This provides a broad overview of its inhibitory potential.

Protocol: Broad Spectrum Enzyme Inhibition Assay

-

Enzyme Panel Selection: Select a commercially available panel of enzymes representing different classes (e.g., proteases, kinases, hydrolases).

-

Assay Principle: Utilize fluorescence- or luminescence-based assays where the enzymatic activity is coupled to a detectable signal.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO.

-

Assay Procedure: a. In a 384-well plate, add the assay buffer. b. Add the test compound at a final concentration of 10 µM. c. Add the enzyme to each well and incubate for 15 minutes at room temperature. d. Initiate the reaction by adding the substrate. e. Monitor the change in fluorescence or luminescence over time using a plate reader.

-

Data Analysis: Calculate the percent inhibition relative to a DMSO control. Hits are typically defined as compounds that cause >50% inhibition.

Step 2: Determination of IC50 and Kinetic Parameters

Once a primary target is identified, the next step is to quantify the inhibitory potency (IC50) and elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Protocol: IC50 Determination and Enzyme Kinetics

-

IC50 Determination: a. Perform the enzyme inhibition assay with a serial dilution of the inhibitor (e.g., from 100 µM to 1 nM). b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Kinetic Studies (Michaelis-Menten): a. Perform the enzymatic assay with varying substrate concentrations in the presence of different fixed concentrations of the inhibitor. b. Measure the initial reaction velocities (V₀). c. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.

Table 1: Hypothetical Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition |

| This compound | FAAH | 5.2 | Competitive |

| Derivative A (with electron-withdrawing group) | FAAH | 1.8 | Irreversible |

| Derivative B (with bulky substituent) | FAAH | 15.7 | Competitive |

Step 3: Probing for Covalent Inhibition

To determine if the inhibition is covalent, a "jump-dilution" or dialysis experiment can be performed.

Protocol: Jump-Dilution Assay

-

Incubation: Incubate the target enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Dilution: After incubation, dilute the enzyme-inhibitor mixture 100-fold into an assay solution containing the substrate.

-

Activity Measurement: Immediately measure the enzymatic activity.

-

Interpretation:

-

Reversible Inhibition: If the inhibition is reversible, the rapid dilution will cause the inhibitor to dissociate from the enzyme, and activity will be restored.

-

Covalent Inhibition: If the inhibition is covalent, the activity will not be restored upon dilution.

-

Caption: Experimental workflow for mechanism elucidation.

Structure-Activity Relationship (SAR) Insights

The biological activity of the this compound scaffold can be modulated by substitutions on both the phenyl and thiazole rings. For instance, the addition of electron-withdrawing groups to the phenyl ring can increase the electrophilicity of the carbamate carbonyl, potentially enhancing its reactivity for covalent inhibition. Conversely, bulky substituents may sterically hinder the binding of the inhibitor to the active site.

Conclusion and Future Directions

While the precise molecular targets of the parent this compound remain to be definitively identified, the collective evidence from its derivatives strongly points towards a mechanism of action rooted in enzyme inhibition. The experimental workflows detailed in this guide provide a clear path for future research to elucidate these targets and fully characterize the inhibitory mechanism. The synthetic tractability and demonstrated biological plasticity of this scaffold make it a highly promising starting point for the development of novel therapeutics targeting a wide range of diseases.

References

-

Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15016. [Link][7]

-

Mickevičius, V., et al. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. PubMed, 18(12), 15000-15016. [Link][8]

-

Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link][9]

-

El-Sayed, N. N. E., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 26(17), 5323. [Link][10]

-

PubChem. (n.d.). phenyl N-[2-(1,3-thiazol-2-yl)phenyl]carbamate. PubChem. [Link][11]

-

Wagner, K. M., et al. (2020). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. Bioorganic & Medicinal Chemistry Letters, 30(24), 127632. [Link][5]

-

Arshad, M., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1478. [Link][2]

-

PubChem. (n.d.). ethyl N-phenyl-N-(1,3-thiazol-2-yl)carbamate. PubChem. [Link][12]

-

Francisco, G. D., et al. (2004). Phenyl thiazolyl urea and carbamate derivatives as new inhibitors of bacterial cell-wall biosynthesis. Bioorganic & Medicinal Chemistry Letters, 14(1), 235-238. [Link][4]

-

Wang, Y., et al. (2022). Synthesis and biological activity of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylcarbamate. Journal of Chemical Research, 46(1-2), 15-20. [Link][6]

-

Hansen, K. B., et al. (2020). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 167, 107986. [Link][13]

-

Maccari, R., et al. (2021). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2021(2), M1234. [Link][1]

-

PubChem. (n.d.). phenyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate. PubChem. [Link][14]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phenyl N-(1,3-thiazol-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Phenyl thiazolyl urea and carbamate derivatives as new inhibitors of bacterial cell-wall biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of <i>N</i>-substituted phenyl-1-(2,4-difluorophenyl)-2-(1<i>H</i>-1,2,4-triazol-1-yl)ethylcarbamate [nyxxb.cn]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phenyl N-[2-(1,3-thiazol-2-yl)phenyl]carbamate | C16H12N2O2S | CID 154302677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ethyl N-phenyl-N-(1,3-thiazol-2-yl)carbamate | C12H12N2O2S | CID 153749241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. phenyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate | C16H12N2O2S | CID 89089432 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of phenyl N-(1,3-thiazol-2-yl)carbamate

Abstract

This technical guide provides an in-depth analysis of the physical and chemical properties of phenyl N-(1,3-thiazol-2-yl)carbamate, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The guide details the synthesis, structural characterization, and spectral properties of this molecule. Drawing on crystallographic data, we explore its three-dimensional conformation and intermolecular interactions. Furthermore, this document contextualizes the potential of this compound in drug discovery by examining the established biological activities of related thiazole and carbamate derivatives. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile chemical entity.

Introduction: The Significance of the Thiazole-Carbamate Scaffold

This compound, with the chemical formula C₁₀H₈N₂O₂S, belongs to a class of compounds that merge two critical pharmacophores: the thiazole ring and the carbamate linkage. Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, the carbamate group is a key structural motif in many biologically active compounds, valued for its stability and ability to modulate the physicochemical properties of a molecule, such as cell membrane permeability.[2] The strategic combination of these two moieties in this compound results in a molecule with a potentially rich chemical and biological profile, making it a valuable building block for the synthesis of novel therapeutic agents.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on the properties of structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂S | [4] |

| Molecular Weight | 220.24 g/mol | [4] |

| Physical Appearance | White solid | [5] |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Sparingly soluble in aqueous buffers; Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | Inferred from[4][6] |

| Purity (commercial) | >97% (by NMR) | [5] |

Synthesis and Structural Elucidation

The synthesis of this compound is achieved through a straightforward and efficient nucleophilic substitution reaction. The established protocol involves the reaction of 2-aminothiazole with phenyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct.

Synthetic Workflow

The synthesis can be visualized as a single-step process where the nucleophilic amine of the thiazole ring attacks the electrophilic carbonyl carbon of phenyl chloroformate.

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is adapted from a published crystallographic study and provides a reliable method for the synthesis of the title compound.[4]

Materials:

-

2-aminothiazole (1.0 g)

-

Phenyl chloroformate (1.0 ml)

-

Triethylamine (0.8 ml)

-

Dichloromethane (10 ml)

-

Water (20 ml)

-

Methanol

Procedure:

-

In a suitable reaction vessel, dissolve 2-aminothiazole (1.0 g) and triethylamine (0.8 ml) in dichloromethane (10 ml).

-

Cool the solution to 0°C (273 K) using an ice bath.

-

Slowly add phenyl chloroformate (1.0 ml) to the cold solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.

-

Transfer the reaction mixture to a separatory funnel and wash with water (20 ml).

-

Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the crude product.

-

The resulting solid can be further purified by recrystallization. Crystals suitable for X-ray analysis were obtained by slow evaporation from a methanol solution.[4]

Spectroscopic and Crystallographic Characterization

Predicted Spectral Characteristics

While specific spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on the analysis of its functional groups and data from analogous structures.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the phenyl and thiazole rings. The aromatic protons of the phenyl group would likely appear as a multiplet in the range of δ 7.0-7.5 ppm. The two protons on the thiazole ring would appear as doublets, characteristic of their coupling. The N-H proton of the carbamate linkage would likely appear as a broad singlet at a downfield chemical shift, typically above δ 8.5 ppm.[2]

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the carbamate group around δ 155 ppm.[2] The carbons of the thiazole ring would resonate at distinct chemical shifts, and the aromatic carbons of the phenyl ring would appear in the typical aromatic region (δ 120-140 ppm).

-

FT-IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbamate C=O stretching vibration in the region of 1700-1740 cm⁻¹.[2] An N-H stretching vibration would be observed in the range of 3200-3400 cm⁻¹.[2] Aromatic C-H stretching and C=C bending vibrations would also be present.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule. The analysis would show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 220.24 g/mol .[2]

Crystal Structure and Molecular Geometry

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction.[4] The compound crystallizes in the monoclinic space group.

Key Crystallographic Data: [4]

-

Crystal System: Monoclinic

-

Unit Cell Dimensions:

-

a = 5.6430 (11) Å

-

b = 7.3910 (15) Å

-

c = 25.134 (5) Å

-

β = 91.21 (3)°

-

-

Volume: 1048.0 (4) ų

The molecular structure reveals that the phenyl and thiazole rings are not coplanar, with a dihedral angle of 66.69 (3)° between their planes.[4] The crystal packing is stabilized by a network of intermolecular interactions, including N—H···N and C—H···O hydrogen bonds, which link the molecules into a two-dimensional network.[4] Additionally, π–π stacking interactions between the thiazole rings, with a centroid-centroid distance of 3.535 (1) Å, further contribute to the stability of the crystal lattice.[4]

Caption: Intermolecular interactions in the crystal structure.

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound have not been extensively reported, its structural components suggest significant potential as a scaffold in medicinal chemistry.

-

Antimicrobial Agents: Thiazole-containing compounds are known to possess a broad spectrum of antimicrobial and antifungal activities.[1] The carbamate moiety can enhance the lipophilicity and cellular uptake of the molecule, potentially leading to improved antimicrobial efficacy.

-

Anticancer Agents: Numerous thiazole derivatives have been investigated as potent anticancer agents, targeting various cellular pathways.[1] The this compound core could serve as a starting point for the design of novel kinase inhibitors or other targeted cancer therapies.

-

Enzyme Inhibitors: Carbamates are recognized as effective inhibitors of various enzymes, including proteases and esterases.[7] The combination of the thiazole ring, which can engage in specific interactions with active site residues, and the carbamate group makes this scaffold a promising candidate for the development of novel enzyme inhibitors.

Conclusion

This compound is a readily accessible and structurally characterized compound that holds considerable promise for applications in medicinal chemistry and materials science. Its synthesis is straightforward, and its physicochemical properties can be tailored through chemical modification. The presence of both the thiazole and carbamate functionalities within a single molecular framework provides a versatile platform for the development of new compounds with a wide range of potential biological activities. This technical guide serves as a comprehensive resource for researchers looking to explore the chemistry and potential applications of this intriguing molecule.

References

-

Tang, J.-G., Wu, Y.-Z., Bi, S., Zhang, G.-H., & Guo, C. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1478. [Link]

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of antileishmanial and antitrypanosomal agents. European journal of medicinal chemistry, 97, 699–716.

-

Barcelona Fine Chemicals (n.d.). Phenyl 1,3-thiazol-2-ylcarbamate. Retrieved January 15, 2026, from [Link]

-

MDPI (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved January 15, 2026, from [Link]

- Manolov, S., Ivanov, I., & Bojilov, D. (2021). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank, 2021(3), M1260.

- Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)

-

PubChem (n.d.). ethyl N-phenyl-N-(1,3-thiazol-2-yl)carbamate. Retrieved January 15, 2026, from [Link]

-

PubChem (n.d.). phenyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate. Retrieved January 15, 2026, from [Link]

-

PubChem (n.d.). phenyl N-[2-(1,3-thiazol-2-yl)phenyl]carbamate. Retrieved January 15, 2026, from [Link]

-

PubChem (n.d.). phenyl N-(dimethyl-1,3-thiazol-2-yl)carbamate. Retrieved January 15, 2026, from [Link]

-

The Royal Society of Chemistry (n.d.). SUPPORTING INFORMATION. Retrieved January 15, 2026, from [Link]

-

Oriental Journal of Chemistry (2017). Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative. [Link]

- Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 5(4), 47-51.

Sources

The Thiazole Ring: A Privileged Scaffold in Medicinal Chemistry and its Integral Role in Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, stands as a cornerstone scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties and versatile reactivity have established it as a "privileged structure," present in a multitude of natural products, such as Vitamin B1 (Thiamine), and a significant number of synthetic, clinically approved drugs.[1][2][3] More than 18 FDA-approved medications feature this moiety, highlighting its therapeutic importance across a vast range of diseases, including cancers, infectious diseases, and inflammatory conditions.[4][5][6] This guide provides an in-depth analysis of the thiazole ring's fundamental characteristics, its diverse roles in eliciting biological responses, and the mechanistic principles that govern its interactions with physiological targets. We will explore its function as a versatile pharmacophore, delve into structure-activity relationships (SAR) across major therapeutic areas, present key synthetic methodologies, and offer perspectives on its future in drug discovery.[7][8]

The Physicochemical Foundation of Thiazole's Biological Activity

The biological versatility of the thiazole ring is not coincidental; it is a direct consequence of its distinct electronic and structural features. As a five-membered heteroaromatic ring, it possesses a unique combination of properties that medicinal chemists leverage to achieve desired pharmacological outcomes.[7][9]

-

Aromaticity and Planarity : The thiazole ring is planar and aromatic, with delocalized π-electrons that satisfy Hückel's rule.[7] This planarity is crucial for enabling π-π stacking interactions with the aromatic residues of amino acids in enzyme active sites or with the bases of DNA.

-

Hydrogen Bonding Capability : The nitrogen atom at position 3 is pyridine-like and acts as a hydrogen bond acceptor, a critical interaction for anchoring a molecule to its biological target.[10] This feature is frequently exploited in the design of enzyme inhibitors.

-

Dipole Moment and Amphiphilicity : The presence of both sulfur and nitrogen heteroatoms imparts a significant dipole moment to the ring. This contributes to an amphiphilic character, possessing both hydrophilic and hydrophobic properties, which can enhance a molecule's ability to permeate bacterial cell membranes.[11][12]

-

Reactivity and Functionalization : The ring exhibits varied reactivity. The proton at the C2 position is notably acidic and can be deprotonated, making it a key site for nucleophilic substitution and the introduction of diverse functional groups.[7][13] Conversely, electrophilic substitution typically occurs at the electron-rich C5 position.[13] This synthetic tractability allows for extensive modification to optimize potency, selectivity, and pharmacokinetic profiles.

-

Bioisosterism : The thiazole ring is often used as a bioisostere for other aromatic systems, such as benzene or pyridine rings. This substitution can improve metabolic stability, alter solubility, or introduce new interaction points without drastically changing the molecule's overall shape.

Caption: Logical flow of a thiazole derivative inhibiting a target protein to block proliferation.

Antimicrobial Activity

The thiazole core is a foundational element in many antimicrobial agents, from classic sulfonamides to modern cephalosporins. [14][15]

-

Mechanism of Action :

-

Enzyme Inhibition : Thiazole-containing molecules can act as inhibitors of essential bacterial enzymes. For example, some derivatives are designed to inhibit DNA gyrase, an enzyme vital for bacterial DNA replication. [16] * Cell Membrane Disruption : The amphiphilic nature of certain thiazole derivatives allows them to embed within the bacterial cell membrane, leading to leakage of cytoplasmic contents and cell death. [11] * Inhibition of Metabolic Pathways : As seen with sulfathiazole, the thiazole moiety can be part of a larger molecule that mimics a natural substrate, thereby blocking a critical metabolic pathway necessary for bacterial survival. [17]

-

-

Structure-Activity Relationship (SAR) : In the antimicrobial space, SAR studies often show that combining the thiazole ring with other heterocyclic systems, such as pyrazoline or triazole, can significantly enhance potency. [14][18]The substitution pattern on phenyl rings attached to the thiazole is also a key determinant of activity against both Gram-positive and Gram-negative bacteria. [18]

Anti-inflammatory Activity

Thiazole derivatives have demonstrated significant potential as anti-inflammatory agents, often by targeting key enzymes in the inflammatory cascade. [19][20]

-

Mechanism of Action :

-

COX/LOX Inhibition : Many thiazole-based compounds function similarly to traditional NSAIDs by inhibiting cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes, which are responsible for producing pro-inflammatory prostaglandins and leukotrienes. [20] * iNOS Inhibition : Some derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key mediator in the inflammatory process. [21]

-

-

Structure-Activity Relationship (SAR) : For anti-inflammatory thiazoles, the presence of specific chalcone or thiosemicarbazide moieties linked to the thiazole ring has been shown to be effective. [21][22]Studies indicate that compounds with certain substitutions can achieve significant inhibition of carrageenan-induced paw edema in animal models, a standard preclinical test for anti-inflammatory efficacy. [19][22]

Key Synthetic Methodologies: The Hantzsch Synthesis

The ability to readily synthesize a diverse library of derivatives is paramount in drug discovery. The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring. [23]It provides a reliable and versatile route to a wide range of substituted thiazoles.

Experimental Protocol: Hantzsch Synthesis of 2-amino-4-phenylthiazole

This protocol describes a classic and robust example of the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide (in this case, thiourea). [23] Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Magnetic stir bar and stir plate with heating

-

Reaction vessel (e.g., 20 mL scintillation vial or round-bottom flask)

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Buchner funnel and side-arm flask for vacuum filtration

-

Filter paper

Procedure:

-

Reactant Combination : In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1 equivalent) and thiourea (7.5 mmol, 1.5 equivalents). [23]2. Solvent Addition : Add 5 mL of methanol and a magnetic stir bar to the vial. [23]3. Reaction Heating : Place the vial on a hot plate and heat the mixture to approximately 100°C with vigorous stirring for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC). [23]4. Cooling and Precipitation : Remove the reaction vial from the heat and allow the solution to cool to room temperature. The product may begin to crystallize or precipitate.

-

Neutralization and Isolation : Slowly add 5% sodium carbonate solution to the cooled mixture until the solution is basic (check with pH paper). This neutralizes the hydrobromide salt formed during the reaction, precipitating the free base product.

-

Filtration : Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts.

-

Drying : Dry the collected solid product, for instance, on a watch glass in a desiccator or a low-temperature oven, to yield 2-amino-4-phenylthiazole.

-

Characterization : Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Caption: Step-by-step workflow for the Hantzsch thiazole synthesis protocol.

Future Perspectives and Conclusion

The thiazole ring continues to be an exceptionally valuable scaffold in the pursuit of novel therapeutic agents. [1][24]Its proven track record, evidenced by the number of clinically successful drugs, ensures its place in future drug design campaigns. [4][25]Current research is focused on several key areas:

-

Hybrid Molecules : The creation of hybrid molecules that fuse a thiazole ring with other known pharmacophores is a promising strategy to develop agents with dual mechanisms of action or to overcome drug resistance. [11][18]* Targeting Resistant Pathogens : As antimicrobial resistance grows, the development of new thiazole-based antibiotics targeting novel bacterial pathways is a critical area of research. [14][16]* Precision Oncology : In cancer therapy, efforts are directed towards designing highly selective thiazole derivatives that target specific mutated proteins in individual patient tumors, paving the way for more personalized medicine. [10][26] In conclusion, the biological activity of the thiazole ring is a direct result of its unique and advantageous physicochemical properties. Its ability to engage in key molecular interactions like hydrogen bonding and π-π stacking, combined with its synthetic accessibility, has solidified its status as a privileged pharmacophore. From fighting life-threatening infections to providing new hope in oncology, the humble thiazole ring is a titan of medicinal chemistry, and its full potential is still being explored.

References

- Jasińska, J., et al. (2021). A structure–activity relationship study of thiazole derivatives with H1-antihistamine activity. Naunyn-Schmiedeberg's Archives of Pharmacology.

- Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals.

- Unknown. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

- Unknown. (2024). A review on thiazole based compounds and it's pharmacological activities. AIP Publishing.

- Mihăeșan, I. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences.

- Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research.

- Ahmad, S., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Expert Opinion on Drug Discovery.

- Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews.

- El-Sayed, N. N. E., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules.

- Unknown. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Narvaez-Rojas, M. H., et al. (2022). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Polycyclic Aromatic Compounds.

- Gontijo, J. V. P., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Pharmaceuticals.

- Kartsev, V., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules.

- Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice.

- Singh, A., et al. (2012). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Drug Therapy.

- Al-Ostoot, F. H., et al. (2024). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry.

- Kim, Y., et al. (2009). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry.

- Sharma, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. International Journal of Molecular Sciences.

- Ghare, S. (2023). Thiazole: A versatile pharmacophore moiety. Current Trends in Pharmacy and Pharmaceutical Chemistry.

- Hriscu, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Cihan-Üstündağ, G., & Çapan, G. (2022). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Rosdi, N. H. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry.

- Mirzazadeh, Y. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate.

- Unknown. (n.d.). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Research & Reviews: Journal of Chemistry.

- Al-Ostoot, F. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules.

- Unknown. (n.d.). Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. ResearchGate.

- Pîrvu, L., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Archives of Pharmacal Research.

- Unknown. (n.d.). Structures of thiazole-bearing drugs recently approved by the FDA. ResearchGate.

- Unknown. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. AIP Publishing.

- Singh, M., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega.

- Kamal, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry.

- Alagarsamy, V., & Murugesan, S. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate.

- Unknown. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware.

- Al-Amiery, A. A., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Journal of Advanced Sciences and Engineering Technologies.

- Unknown. (2025). Discovery and synthesis of novel thiazole-based compounds. Benchchem.

- Wang, S., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry.

- Tzani, A., et al. (2021). Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. Medicinal Chemistry.

- Unknown. (n.d.). Selected structures of 1,3-thiazole-based FDA-approved drugs. ResearchGate.

- Al-Ostoot, F. H., et al. (2023). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules.

- Unknown. (n.d.). Thiazole and thiazole containing drugs. Slideshare.

- Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- Unknown. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. ResearchGate.

- Wujec, M., et al. (2022). Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. International Journal of Molecular Sciences.

- Ali, F. (2025). Thiazole Bioactivity and Drug Applications. Prezi.

- Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Semantic Scholar.

- Hawash, M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Letters in Drug Design & Discovery.

Sources

- 1. kuey.net [kuey.net]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. [PDF] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | Semantic Scholar [semanticscholar.org]

- 10. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 14. jchemrev.com [jchemrev.com]

- 15. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. archives.ijper.org [archives.ijper.org]

- 18. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 20. researchgate.net [researchgate.net]

- 21. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 25. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Discovery of Novel Thiazole-Based Therapeutic Agents: A Technical Guide

Preamble: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties, aromatic stability, and capacity for diverse substitutions have rendered it a "privileged scaffold."[3][4] This distinction arises from its recurring presence in a multitude of pharmacologically active compounds, including over 18 drugs approved by the FDA and numerous agents in clinical and preclinical development.[5][6] Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[5][7][8] This guide provides an in-depth technical exploration of the discovery pipeline for novel thiazole-based therapeutics, from synthetic strategy and lead optimization to biological validation, designed for professionals in drug development.

Section 1: Strategic Synthesis of Thiazole-Based Compound Libraries

The successful discovery of novel therapeutic agents is predicated on the efficient and strategic synthesis of diverse chemical libraries. For the thiazole core, several synthetic routes are available, but the Hantzsch thiazole synthesis, first reported in 1887, remains a robust and widely utilized method due to its reliability and broad substrate scope.[1][9][10]

Causality in Synthetic Design: Why the Hantzsch Synthesis Endures

The enduring utility of the Hantzsch synthesis lies in its straightforward convergent nature, reacting two readily accessible components—an α-haloketone and a thioamide—to form the core heterocyclic ring. This allows for the strategic introduction of diversity at what will become the C2, C4, and C5 positions of the thiazole ring by simply varying the starting materials. Modern adaptations, such as microwave-assisted protocols, have significantly reduced reaction times and improved yields, further cementing the method's value in high-throughput library generation.[11][12]

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of a 2,4-Disubstituted Thiazole Library

This protocol describes a general, self-validating method for synthesizing a library of N-(4-arylthiazol-2-yl)acetamide derivatives. The inclusion of purification and analytical characterization steps is critical for ensuring the integrity of the compounds proceeding to biological screening.

Materials:

-

Substituted 2-bromoacetophenones (α-haloketone source)

-

N-acetylthiourea (thioamide source)

-

Ethanol (95%), as solvent

-

Microwave synthesizer

-

10 mL microwave reaction vessels with stir bars

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography apparatus with silica gel

-

Rotary evaporator

-

NMR spectrometer, Mass spectrometer, Melting point apparatus

Step-by-Step Methodology:

-

Reactant Combination: In a 10 mL microwave reaction vessel, combine a substituted 2-bromoacetophenone (1.0 mmol, 1.0 eq) and N-acetylthiourea (1.2 mmol, 1.2 eq).

-

Solvent Addition: Add 4 mL of 95% ethanol and a magnetic stir bar. Seal the vessel.

-

Microwave Irradiation: Place the vessel in the microwave synthesizer. Irradiate the mixture at 120°C for 10-15 minutes. The reaction progress should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) to confirm the consumption of the limiting reactant.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallization: For further purification, recrystallize the crude product from hot ethanol to yield the pure N-(4-arylthiazol-2-yl)acetamide derivative.

-

Characterization (Self-Validation):

-

Determine the melting point of the purified solid.

-

Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis of the target compound. Purity can be assessed by the sharp melting point and clean NMR spectra.

-

Visualization: Hantzsch Synthesis Workflow

The following diagram illustrates the logical flow of the Hantzsch synthesis, a cornerstone for building thiazole-based compound libraries.

Caption: Workflow for Microwave-Assisted Hantzsch Thiazole Synthesis.

Section 2: Lead Discovery and Structure-Activity Relationship (SAR) Optimization

Once a library of thiazole derivatives is synthesized, the next critical phase is identifying "hit" compounds through biological screening and optimizing them into "leads" with enhanced potency and selectivity. This process is guided by Structure-Activity Relationship (SAR) studies, which correlate specific structural modifications with changes in biological activity.

The Logic of SAR: Rational Drug Design

SAR is not a random walk through chemical space; it is a logical, iterative process. The goal is to understand how the electronic properties (electron-donating vs. withdrawing), steric bulk, and hydrogen-bonding capabilities of substituents at different positions on the thiazole ring influence interaction with the biological target. For instance, adding a halogen (an electron-withdrawing group) to an aryl substituent might enhance binding affinity through halogen bonding or by altering the molecule's overall electronic profile.[13][14]

Key SAR Insights for Thiazole-Based Agents

The following table summarizes common SAR findings for thiazole derivatives across different therapeutic areas, compiled from numerous studies.[2][15][16] These insights serve as a foundational guide for rational lead optimization.

| Position on Thiazole Ring | Substituent Type | General Therapeutic Area | Impact on Activity & Rationale |

| C2 | Amino group, substituted amines | Anticancer, Antimicrobial | Often crucial for activity. The nitrogen can act as a hydrogen bond donor/acceptor, anchoring the molecule in the target's active site.[2][17] |

| C2 | Aryl/Heteroaryl rings | Anti-inflammatory | Can modulate selectivity for specific enzyme isoforms (e.g., COX-1 vs. COX-2) through additional hydrophobic or pi-stacking interactions.[18] |

| C4 | Substituted Phenyl Ring | Anticancer, Antimicrobial | The nature and position of substituents are critical. Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) often enhance potency.[13][14][19] |

| C4 | Bulky/Lipophilic groups | Anticancer | Can improve membrane permeability and cellular uptake. Lipophilicity is a key factor in transport through biological membranes.[20] |

| C5 | Carboxamide, Ester groups | Anticancer | These groups can form key hydrogen bonds with amino acid residues in enzyme active sites, significantly increasing binding affinity.[21] |

| C5 | Fused Ring Systems | Antimicrobial | Annulation of the thiazole ring (e.g., to form benzothiazoles) can increase antibacterial activity by expanding the molecule's surface area for target interaction.[15][16] |

Section 3: Biological Evaluation and Mechanistic Elucidation

Identifying a potent compound is only part of the discovery process. Understanding its mechanism of action (MoA) and cellular effects is paramount for its development as a therapeutic agent. This involves a suite of in vitro biological assays.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic or anti-proliferative effects of compounds on cancer cell lines. Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[22][23]

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer).[24]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Synthesized thiazole derivatives (dissolved in DMSO to create stock solutions).

-

MTT solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

96-well microtiter plates.

-

Microplate reader (570 nm).

-

Positive control (e.g., Staurosporine or Doxorubicin).[23]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole compounds and the positive control in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) only. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis (Self-Validation): Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). The inclusion of positive and negative controls validates the assay's performance.

Visualization: Thiazole-Based Kinase Inhibition Pathway

Many thiazole-based anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[23][24] The following diagram illustrates this inhibitory mechanism.

Caption: Mechanism of action for a thiazole-based VEGFR-2 inhibitor.

Section 4: Future Perspectives and Conclusion

The thiazole scaffold continues to be a highly fruitful area of research in drug discovery. Future efforts are likely to focus on several key areas:

-

Multi-Target Agents: Designing single molecules that can modulate multiple targets simultaneously, which is particularly relevant for complex diseases like cancer and inflammatory disorders.[25]

-

Conjugate Drugs: Hybridizing the thiazole core with other pharmacophores to create novel conjugates with enhanced or synergistic activities.[26]

-

Overcoming Resistance: Developing next-generation thiazole derivatives that can circumvent known drug resistance mechanisms, a critical challenge in both oncology and infectious disease.[27]

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Linköping University Electronic Press. [Link]

-

Thiazole Ring—A Biologically Active Scaffold. PubMed Central. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

-

1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. PubMed. [Link]

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

-

Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed. [Link]

-

Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online. [Link]

-

Synthesis and anti-inflammatory activity of thiazole derivatives. Research Square. [Link]

-

Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. PubMed. [Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. [Link]

-

Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. PubMed Central. [Link]

-

Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Semantic Scholar. [Link]

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. Semantic Scholar. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

-

Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]

-

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central. [Link]

-

Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Orel Uni. [Link]

-

Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications. PubMed. [Link]

-

Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Publications. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

-

A review on thiazole based compounds and it's pharmacological activities. Research Square. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Recent Development in the Synthesis of Thiazoles. Ingenta Connect. [Link]

-

Structure–activity relationship (SAR) of 1,3‐thiazole and... ResearchGate. [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. [Link]

-

Recent Development in the Synthesis of Thiazoles. PubMed. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

-

A Review On Thiazole As Anticancer Agents. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. National Institutes of Health. [Link]

-

Application and synthesis of thiazole ring in clinically approved drugs. PubMed. [Link]

-

A comprehensive review on Thiazole based Conjugates as Anti-cancer Agents. Semantic Scholar. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One moment, please... [dergi.fabad.org.tr]

- 7. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]